![molecular formula C20H17F2N3O2 B6643349 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)
1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FPEI and is a derivative of the compound piperazine. In
作用機序
The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is still under investigation. However, studies have shown that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has been suggested that this compound may act as a partial agonist at the serotonin receptor and a full agonist at the dopamine receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One advantage of using 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione in lab experiments is its potential therapeutic applications. This compound has shown promising results in animal models for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its complex synthesis method. This may make it difficult for researchers to obtain this compound for their experiments.
将来の方向性
There are several future directions for the study of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione. One direction is to further investigate its potential therapeutic applications in humans. Another direction is to study the mechanism of action of this compound in more detail. Additionally, researchers can explore the use of this compound in combination with other drugs for the treatment of various diseases. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a complex process that involves several steps. The synthesis begins with the reaction of 5-fluoroindole with ethyl 2-oxo-2-phenylacetate, which leads to the formation of 5-fluoro-1H-indole-3-carboxylic acid ethyl ester. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-5-(2-oxo-2-phenylethyl)-1H-indole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with piperazine to form 1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione.
科学的研究の応用
1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Researchers have also studied the use of this compound in the treatment of depression, anxiety, and other neurological disorders.
特性
IUPAC Name |
1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)19(26)17-12-23-18-6-3-14(22)11-16(17)18/h1-6,11-12,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFNKSILNVADCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)
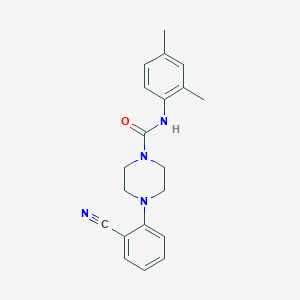


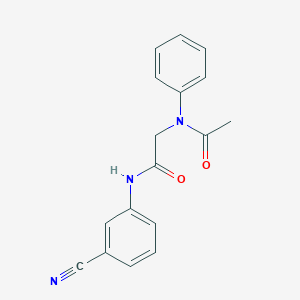
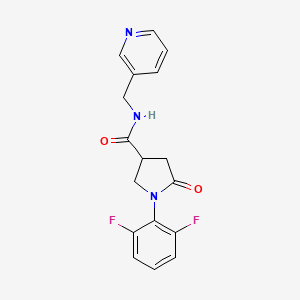


![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
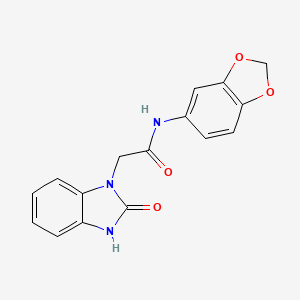
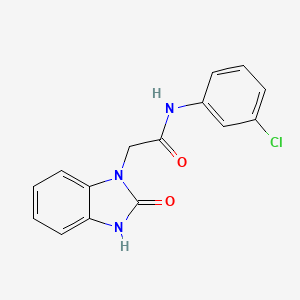
![N-(3-cyanophenyl)-3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanamide](/img/structure/B6643345.png)
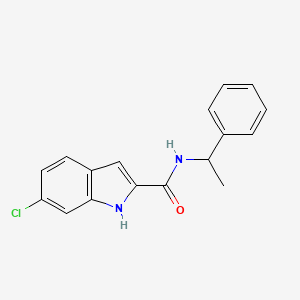
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)